molecular formula C14H20ClN3O2 B3010361 2-Chloro-1-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]propan-1-one CAS No. 2411253-46-6

2-Chloro-1-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B3010361
CAS No.: 2411253-46-6
M. Wt: 297.78
InChI Key: XPSRCNRMJMPGQS-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chloro group, an ethoxypyridinyl moiety, and a piperazine ring

Properties

IUPAC Name

2-chloro-1-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-3-20-13-6-4-5-12(16-13)17-7-9-18(10-8-17)14(19)11(2)15/h4-6,11H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSRCNRMJMPGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)N2CCN(CC2)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]propan-1-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Ethoxypyridinyl Group: The ethoxypyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an ethoxy group donor.

    Chlorination: The final step involves the chlorination of the propanone moiety, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxypyridinyl moiety, resulting in the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, oxidized pyridine compounds, and reduced alcohols.

Scientific Research Applications

2-Chloro-1-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethoxypyridinyl moiety is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[4-(6-methylpyridin-2-yl)piperazin-1-yl]propan-1-one
  • 2-Chloro-1-[4-(6-ethoxypyrimidin-2-yl)piperazin-1-yl]propan-1-one
  • 2-Chloro-1-[4-(6-ethoxyquinolin-2-yl)piperazin-1-yl]propan-1-one

Uniqueness

2-Chloro-1-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]propan-1-one is unique due to the presence of the ethoxypyridinyl group, which imparts specific chemical and biological properties. This group enhances its solubility, stability, and binding affinity compared to similar compounds with different substituents.

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